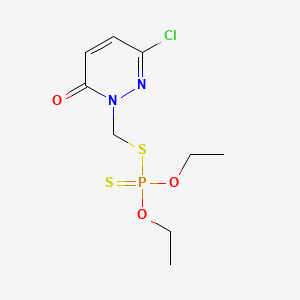
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a bicyclo[3.3.1]nonane derivative with a phenyl group and a pyrrolidine ring under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group or pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the phenyl or pyrrolidine rings .
Aplicaciones Científicas De Investigación
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Pyrrolidinyl)bicyclo[3.3.1]nonan-9-one: Similar in structure but lacks the phenyl group and hydroxyl group.
Bicyclo[3.3.1]nonan-9-ol,9-ethyl-: Contains an ethyl group instead of a phenyl group and lacks the pyrrolidine ring.
Uniqueness
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol is unique due to its combination of a phenyl group, pyrrolidine ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
36524-99-9 |
|---|---|
Fórmula molecular |
C19H27NO |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
9-phenyl-2-pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C19H27NO/c21-19(15-7-2-1-3-8-15)16-9-6-10-17(19)18(12-11-16)20-13-4-5-14-20/h1-3,7-8,16-18,21H,4-6,9-14H2 |
Clave InChI |
QKKXOOSOMJVKND-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCC3CCCC2C3(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
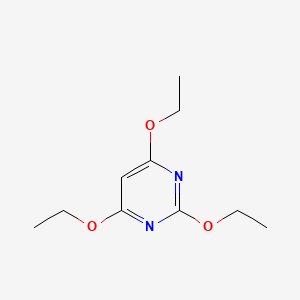

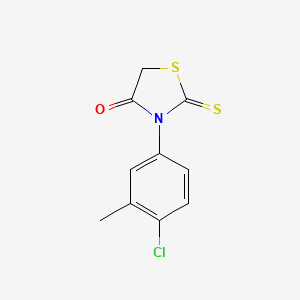
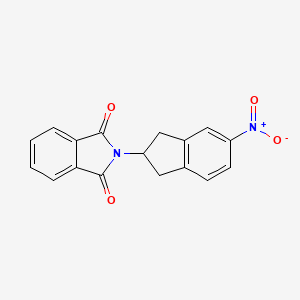




![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)
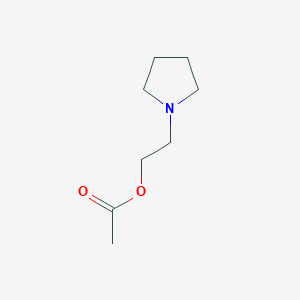
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)
